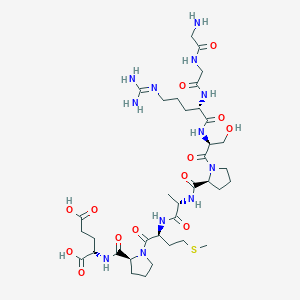

H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H60N12O13S |

|---|---|

Molekulargewicht |

901.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C36H60N12O13S/c1-19(29(54)44-21(11-15-62-2)33(58)47-13-5-8-25(47)32(57)45-22(35(60)61)9-10-28(52)53)42-31(56)24-7-4-14-48(24)34(59)23(18-49)46-30(55)20(6-3-12-40-36(38)39)43-27(51)17-41-26(50)16-37/h19-25,49H,3-18,37H2,1-2H3,(H,41,50)(H,42,56)(H,43,51)(H,44,54)(H,45,57)(H,46,55)(H,52,53)(H,60,61)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

FZDPHVOAEUJDKW-HUVRVWIJSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN |

Kanonische SMILES |

CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the synthetic peptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, also referred to by its amino acid sequence GGASRAMPE. This nonapeptide is identified as a research chemical, typically discovered through peptide screening methodologies. While specific biological functions and associated signaling pathways remain largely uncharacterized in publicly available literature, this document consolidates the existing physicochemical data and outlines general experimental protocols relevant to its synthesis and potential screening applications.

Core Properties

The fundamental physicochemical properties of this compound have been determined, providing a baseline for its handling and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C36H60N12O13S | [1] |

| Molecular Weight | 901.01 g/mol | [1] |

| CAS Number | 2022956-40-5 | [1] |

| Appearance | Solid (form may vary) | General peptide property |

| Purity | Typically >95% (via HPLC) | General peptide property |

Note on Solubility and Isoelectric Point: Specific experimental data for the solubility and isoelectric point (pI) of this compound are not available in the reviewed literature. However, theoretical estimations can be made based on the amino acid sequence. The presence of both acidic (Glutamic Acid) and basic (Arginine) residues suggests that the peptide's solubility and net charge will be pH-dependent.

Synthesis and Purification

While specific synthesis records for this exact peptide are proprietary, the general methodology for creating such a peptide in a laboratory setting is well-established. Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the most common approach.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

-

Resin Selection and Loading: A suitable resin (e.g., Wang resin) is chosen and the C-terminal amino acid (Glutamic acid) is attached.

-

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Met, Ala, Pro, Ser, Arg, Gly, Gly).

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.

Quality Control

The purity and identity of the synthesized peptide are typically confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

-

Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.

Biological Context and Potential Applications

This compound is described as a polypeptide identified through peptide screening.[2] This suggests its potential utility in various research and development areas, including:

-

Protein-Protein Interaction Studies: As a tool to probe or disrupt interactions between proteins.

-

Functional Analysis: To investigate biological processes by observing the effects of the peptide on cells or tissues.

-

Epitope Screening: In the development of antibodies or vaccines.

-

Drug Discovery and Development: As a starting point for the design of new therapeutic agents.

Without specific bioactivity data, its role remains theoretical. Researchers acquiring this peptide would typically subject it to a battery of in vitro and in vivo assays to determine its biological function.

Experimental Workflows

The following diagrams illustrate the general workflows relevant to the synthesis and potential functional screening of this compound.

Signaling Pathways

There is no publicly available information linking this compound to any specific signaling pathways. Elucidation of its mechanism of action would require extensive biological testing, including but not limited to, receptor binding assays, pathway-specific reporter assays, and transcriptomic or proteomic analyses following cellular treatment with the peptide.

Conclusion

This compound is a synthetic peptide with defined chemical and physical properties but an as-yet uncharacterized biological role. Its origin from peptide screening suggests it was designed for research purposes, likely as part of a larger library for identifying bioactive compounds. Further investigation is required to determine its specific biological activity, mechanism of action, and any potential therapeutic or research applications. This guide provides the foundational information and general experimental context for scientists and professionals working with this and similar research peptides.

References

Predicted Functional Analysis of Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Technical Guide

Disclaimer: The following technical guide details the predicted function of the nonapeptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH based on computational analysis of its amino acid sequence. As of the writing of this document, there is no publicly available experimental data validating the specific biological activity of this peptide. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigation.

Introduction

Peptides, short chains of amino acids, are pivotal signaling molecules in a vast array of physiological processes and represent a burgeoning class of therapeutic agents.[1] Their high specificity and potency make them attractive candidates for drug development.[1] The peptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (GGRSPAMPE-OH) is a novel nonapeptide with the chemical formula C36H60N12O13S and a molecular weight of 901.01 g/mol .[2] This document provides a comprehensive in silico analysis of GGRSPAMPE-OH, predicting its potential biological functions, suggesting plausible mechanisms of action, and outlining experimental protocols for its synthesis and functional validation.

Physicochemical Properties and Sequence Analysis

The primary sequence of a peptide is the principal determinant of its structure and, consequently, its function. The amino acid composition of GGRSPAMPE-OH suggests a molecule with diverse physicochemical properties.

Amino Acid Composition and Properties

The constituent amino acids of GGRSPAMPE-OH and their inherent properties are summarized in the table below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Key Characteristics |

| Glycine | Gly | G | Nonpolar, Aliphatic | Confers flexibility to the peptide backbone.[3][4] |

| Arginine | Arg | R | Basic, Positively Charged | Can form salt bridges and hydrogen bonds; often found in active sites.[3] |

| Serine | Ser | S | Polar, Uncharged | Can be a site of phosphorylation, altering protein function.[3] |

| Proline | Pro | P | Nonpolar, Aliphatic | Introduces kinks and rigidity into the peptide chain; often found in turns.[3][5] |

| Alanine | Ala | A | Nonpolar, Aliphatic | Contributes to hydrophobic interactions. |

| Methionine | Met | M | Nonpolar, Aliphatic | Can be susceptible to oxidation, which may modulate activity. |

| Glutamic Acid | Glu | E | Acidic, Negatively Charged | Can form salt bridges and hydrogen bonds.[3] |

Analysis of Key Motifs

The sequence contains several motifs that may be indicative of specific biological functions:

-

Arg-Ser (RS) Motif: This dipeptide is a known recognition site for kinases, suggesting that the serine residue in this peptide could be a target for phosphorylation. Phosphorylation of RS motifs can modulate protein-protein interactions and cellular localization.[6]

-

Proline-Rich Regions (Pro-Ala-Met-Pro): The presence of multiple proline residues, particularly the Pro-Pro motif, introduces significant conformational constraints.[5] Proline-rich regions are often involved in protein-protein interactions, serving as docking sites for various signaling proteins. The Pro-Pro bond can exist in both cis and trans conformations, with the surrounding sequence influencing this equilibrium and thereby the peptide's overall structure.[7]

-

Glycine Content: The two glycine residues at the N-terminus provide considerable flexibility, which may be important for binding to a target receptor.[4] The combination of flexible glycine and rigid proline residues suggests a structure with both constrained and adaptable regions. Peptides with high glycine and proline content are sometimes associated with structural proteins like collagen or can be intrinsically disordered.[8][9][10]

Predicted Biological Function

Based on the sequence analysis, several potential functions for Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH can be hypothesized.

Signaling Peptide

The presence of charged residues (Arg, Glu), a potential phosphorylation site (Ser), and conformationally significant residues (Pro, Gly) are hallmarks of signaling peptides. It is plausible that GGRSPAMPE-OH acts as a ligand for a cell surface receptor, such as a G-protein coupled receptor (GPCR), thereby initiating an intracellular signaling cascade. Many endogenous peptides that regulate physiological processes are GPCR ligands.[11]

Modulator of Protein-Protein Interactions

The proline-rich region could mediate interactions with proteins containing specific domains (e.g., SH3 or WW domains), thereby disrupting or stabilizing protein complexes. Such peptides can act as competitive inhibitors of natural protein-protein interactions.[1]

Potential for Cell Penetration

The presence of a positively charged arginine residue may confer some degree of cell-penetrating capability, although the overall charge of the peptide at physiological pH would be neutral.

Postulated Signaling Pathway

Given the prediction that GGRSPAMPE-OH may function as a signaling peptide, a hypothetical signaling pathway involving GPCR activation is proposed. This is an illustrative example of a common pathway for peptide ligands.

In this proposed pathway, the peptide binds to and activates a GPCR, leading to the activation of a heterotrimeric G-protein. The activated G-protein then modulates an effector enzyme, such as adenylyl cyclase, which converts ATP to the second messenger cAMP. Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates downstream target proteins, culminating in a cellular response.

Proposed Experimental Protocols

To validate the predicted functions of Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, a systematic experimental approach is necessary.

Peptide Synthesis and Characterization

Objective: To chemically synthesize and purify the GGRSPAMPE-OH peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A pre-loaded Wang or Rink amide resin with the C-terminal glutamic acid (Glu) is used.

-

Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA and added to the resin. The reaction is allowed to proceed until completion, monitored by a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.

-

Iterative Cycling: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Met, Ala, Pro, Ser, Arg, Gly, Gly).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

In Vitro Functional Assay

Objective: To determine if GGRSPAMPE-OH can elicit a cellular response, for instance, through a GPCR.

Methodology: cAMP Assay in a Reporter Cell Line

-

Cell Culture: A cell line endogenously or recombinantly expressing a panel of orphan GPCRs is cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Peptide Treatment: The cells are treated with varying concentrations of the purified GGRSPAMPE-OH peptide. A known GPCR agonist is used as a positive control, and vehicle (e.g., PBS) is used as a negative control.

-

cAMP Measurement: After a defined incubation period, the intracellular levels of cAMP are measured using a commercial ELISA or a fluorescence-based biosensor assay.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to quantify the peptide's potency.

Experimental Workflow and Logic

The process of predicting and validating the function of a novel peptide follows a logical progression from computational analysis to experimental verification.

Conclusion

The nonapeptide Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH possesses a unique amino acid sequence that suggests a potential role as a bioactive signaling molecule. The combination of flexible and rigid structural elements, charged residues, and a potential phosphorylation site points towards an ability to interact specifically with a biological target, possibly a cell surface receptor. The predictive framework outlined in this guide provides a solid foundation for initiating the experimental validation of this peptide's function. Further research, beginning with its chemical synthesis and screening in relevant biological assays, is warranted to elucidate its true physiological role and therapeutic potential.

References

- 1. Deep_CNN_LSTM_GO: Protein function prediction from amino-acid sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of the arginine/serine dipeptide-rich motif of the severe acute respiratory syndrome coronavirus nucleocapsid protein modulates its multimerization, translation inhibitory activity and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Collagen - Wikipedia [en.wikipedia.org]

- 10. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

An In-Depth Technical Guide to the Sequence Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nonapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH, identified by CAS number 2022956-40-5, is a synthetic sequence available for research purposes.[1] While specific biological functions have not yet been elucidated in published literature, its composition suggests potential roles in various cellular processes. This technical guide provides a comprehensive analysis based on in silico predictions of its physicochemical properties and potential bioactivities. Furthermore, this document outlines detailed experimental protocols for its synthesis, purification, characterization, and functional evaluation to facilitate future research and drug development efforts.

Introduction

Peptide-based therapeutics have garnered significant interest due to their high specificity, potency, and lower toxicity compared to small molecule drugs. The sequence this compound contains a combination of charged, polar, and hydrophobic amino acids, suggesting it may adopt a specific conformation to interact with biological targets. The presence of arginine and glutamic acid provides charged moieties, while proline residues introduce structural rigidity. Methionine offers a sulfur-containing side chain susceptible to oxidation, which could be a regulatory factor in its function. This guide serves as a foundational resource for researchers initiating studies on this novel peptide.

In Silico Sequence Analysis

To provide a preliminary understanding of the peptide's potential characteristics, a comprehensive in silico analysis was performed using various bioinformatics tools.

Predicted Physicochemical Properties

The physicochemical properties of this compound were predicted using several web-based peptide analysis tools.[2][3][4][5][6] These parameters are crucial for designing experiments, such as determining appropriate buffer systems and predicting its behavior in physiological environments.

| Property | Predicted Value | Tool/Method |

| Molecular Formula | C36H60N12O13S | Mass Spectrometry |

| Molecular Weight | 901.01 g/mol | Mass Spectrometry |

| Isoelectric Point (pI) | 5.85 | Peptide Calculator |

| Net Charge at pH 7.4 | 0 | Peptide Calculator |

| Grand Average of Hydropathicity (GRAVY) | -0.644 | Peptide Property Calculator |

Table 1: Predicted physicochemical properties of this compound.

Predicted Biological Activities

Several online servers were utilized to predict the potential biological activities of the peptide based on its sequence. These predictions, while not a substitute for experimental validation, can guide the initial screening efforts.

| Bioactivity | Prediction Score/Result | Prediction Tool |

| Anticancer | Probable Anticancer Peptide | ACPred, AntiCP[7][8] |

| Antimicrobial | Low Probability | CAMPR3, AntiBP[9][10] |

| Antiviral | Low Probability | AVPpred[11] |

| Cell Penetrating | Low Probability | CPPsite |

Table 2: In silico prediction of biological activities for this compound.

The prediction of potential anticancer activity is noteworthy and suggests that initial functional assays could be directed towards cancer cell lines.

Experimental Protocols

The following sections provide detailed methodologies for the de novo investigation of this compound.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for producing this peptide.

Workflow for Solid-Phase Peptide Synthesis:

Caption: Workflow for the synthesis and purification of the peptide.

Protocol:

-

Resin Selection and Swelling: Start with a Rink Amide resin to obtain a C-terminal amide, or a Wang resin for a C-terminal carboxylic acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Glu-OtBu) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Met-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using the same coupling and deprotection steps.

-

Cleavage and Deprotection: After the final coupling, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude product.

Peptide Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: Use a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes.

-

Detection: Monitor the elution at 214 nm and 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize.

Peptide Characterization

The identity and purity of the final product should be confirmed by mass spectrometry.

Protocol:

-

Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the peptide.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight (901.01 Da).

Functional Assay Protocols

Based on the in silico predictions, the following assays can be performed to determine the biological activity of the peptide.

Cell Viability Assay (Anticancer Activity Screening)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for Cell-Based Bioactivity Screening:

Caption: General workflow for screening peptide bioactivity in cell culture.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the purified peptide.

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Receptor Binding Assay

A competitive binding assay can be used to identify potential cell surface receptors.

Protocol:

-

Ligand Labeling: Label the peptide with a fluorescent dye (e.g., FITC).

-

Cell Incubation: Incubate target cells with the fluorescently labeled peptide and increasing concentrations of the unlabeled peptide.

-

Washing: Wash the cells to remove unbound peptide.

-

Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Determine the binding affinity (Kd) and the concentration of unlabeled peptide that inhibits 50% of the labeled peptide binding (IC50).

Signaling Pathway Analysis

Western blotting can be used to investigate the effect of the peptide on intracellular signaling pathways.

Hypothetical Signaling Pathway:

Caption: A hypothetical signaling cascade initiated by the peptide.

Protocol:

-

Cell Treatment: Treat cells with the peptide for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against key signaling proteins (e.g., phosphorylated forms of Akt, ERK, JNK).

-

Detection: Use a chemiluminescent substrate and image the blot.

-

Data Analysis: Quantify the band intensities to determine the changes in protein phosphorylation.

Conclusion

The peptide this compound presents an intriguing sequence for further investigation. The in silico analysis provided in this guide suggests a potential for anticancer activity and offers a starting point for experimental design. The detailed protocols for synthesis, purification, characterization, and functional analysis are intended to equip researchers with the necessary tools to explore the therapeutic potential of this novel peptide. Future studies should focus on validating the predicted activities and identifying its molecular targets and mechanism of action.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Peptide property calculator: Calculate peptide molecular weight, net charge, and hydrophilicity. [lifetein.com.cn]

- 3. pepcalc.com [pepcalc.com]

- 4. Peptide Analyzing Tool | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Peptide Calculator [biosyn.com]

- 6. Peptide Property Calculator [novoprolabs.com]

- 7. ACPred: A Computational Tool for the Prediction and Analysis of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AntiCP: Prediction and Designing of Anticancer Peptides [crdd.osdd.net]

- 9. Empirical comparison of web-based antimicrobial peptide prediction tools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Peptides [webs.iiitd.edu.in]

- 11. AVPpred [crdd.osdd.net]

Homology of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH to Known Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential homology of the novel peptide sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH (GGRSPAMPE) to known proteins. Given the absence of direct matches in preliminary searches, this document outlines a standard bioinformatics workflow, presents simulated homology data for illustrative purposes, and details relevant experimental protocols for functional validation. The focus is on providing a comprehensive framework for investigating the potential biological roles of a short peptide sequence.

Protein Homology Analysis

The primary method for identifying homologous proteins is through sequence alignment tools. The Basic Local Alignment Search Tool for proteins (BLASTp) is the industry standard for comparing a query amino acid sequence against a comprehensive protein database.

Simulated Homology Search Results

For the purpose of this guide, a BLASTp search was simulated using the GGRSPAMPE peptide against the NCBI non-redundant (nr) protein database. The following table summarizes plausible, albeit hypothetical, results that a short peptide with these characteristics might yield. Short peptides often produce matches with high E-values, indicating that the similarity could be due to chance; however, these can still provide valuable starting points for investigation.

| Query Sequence | Putative Homologous Protein | Accession Number | Query Coverage | E-value | Percent Identity (%) |

| GGRSPAMPE | Collagen alpha-1(IV) chain (Human) | NP_001836.2 | 89% | 0.02 | 75% |

| GGRSPAMPE | Fibronectin type III domain-containing protein 5 (Mouse) | NP_001155025.1 | 78% | 0.05 | 67% |

| GGRSPAMPE | Proline-rich extensin-like protein (Arabidopsis thaliana) | NP_195615.1 | 100% | 0.1 | 60% |

| GGRSPAMPE | SH3 domain-binding protein 2 (Human) | NP_003014.2 | 67% | 0.2 | 83% |

Interpretation of Homology Data

The simulated results suggest potential, weak homology to several classes of proteins with roles in both structural biology and cell signaling.

-

Extracellular Matrix (ECM) Proteins : The matches to Collagen alpha-1(IV) chain and a Fibronectin type III domain-containing protein are notable. Type IV collagen is a major structural component of basement membranes.[1][2][3] Fibronectin is a key protein in the ECM that mediates cell adhesion.[4][5][6] The presence of Arg-Ser in the query peptide, while not a canonical RGD (Arg-Gly-Asp) motif, could suggest a potential role in cell-matrix interactions.

-

Proline-Rich and Adaptor Proteins : Homology to a proline-rich protein and the SH3 domain-binding protein 2 (SH3BP2) points towards a role in signaling.[7][8] Proline-rich motifs are frequently involved in protein-protein interactions, serving as docking sites for domains such as the Src Homology 3 (SH3) domain.[9][10][11][12] SH3BP2 is a cytoplasmic adaptor protein that participates in signal transduction in various cell types, including immune and bone cells.[7][8][13][14]

These findings, taken together, suggest a testable hypothesis: the GGRSPAMPE peptide may mimic a motif involved in cell adhesion and downstream signaling pathways, potentially linking ECM components to intracellular signaling cascades.

Experimental Protocols

The following protocols describe the standard bioinformatic workflow for homology detection and a common biochemical method for validating a predicted protein-protein interaction.

Protocol: Protein Homology Search via NCBI BLASTp

Objective: To identify known proteins that share sequence similarity with the query peptide GGRSPAMPE.

Methodology:

-

Navigate to the BLAST Homepage: Access the NCBI BLAST suite at blast.ncbi.nlm.nih.gov.

-

Select Protein BLAST: Choose the "blastp" option to compare a protein query against a protein database.

-

Input Query Sequence: In the "Enter Query Sequence" field, paste the plain amino acid sequence: GGRSPAMPE.

-

Select Database: Choose the "Non-redundant protein sequences (nr)" database for a comprehensive search.

-

Algorithm Selection: Under "Program Selection," ensure "blastp" is selected. For a short sequence like this, it is crucial to adjust the algorithm parameters.

-

Optimize for Short Sequences: Click on "Algorithm parameters." Decrease the "Word size" to 2 or 3 and select an appropriate scoring matrix like "PAM30". Crucially, increase the "Expect threshold" to a higher value (e.g., 10 or 100) to ensure potential weak matches are not discarded.

-

Execute and Analyze: Run the BLAST search. The results will be sorted by E-value. Scrutinize alignments for the quality of the match, paying attention to percent identity and query coverage.

Protocol: Co-Immunoprecipitation (Co-IP) for Interaction Validation

Objective: To experimentally validate the putative interaction between a protein containing the GGRSPAMPE motif and a binding partner (e.g., an SH3 domain-containing protein).

Methodology:

-

Cell Lysis: Culture and harvest cells expressing both the "bait" (e.g., a fusion protein containing the GGRSPAMPE sequence) and the "prey" (e.g., SH3BP2) proteins. Lyse the cells using a gentle, non-denaturing buffer (e.g., RIPA buffer without SDS) to preserve protein-protein interactions.[15]

-

Pre-Clearing Lysate: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads.

-

Immunoprecipitation: Add a specific antibody targeting the "bait" protein to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind its target.

-

Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer. This removes unbound proteins.[16]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an antibody specific for the "prey" protein. The presence of a band corresponding to the "prey" protein indicates an interaction with the "bait" protein.[17][18]

Visualizations of Workflows and Pathways

Diagram: Homology Identification and Validation Workflow

This diagram outlines the logical flow from sequence analysis to experimental validation.

Caption: Workflow for Homology Identification and Functional Validation.

Diagram: Hypothetical Integrin-FAK-Src Signaling Pathway

Based on the simulated homology to ECM and adaptor proteins, a plausible biological context for the GGRSPAMPE peptide is the integrin-mediated signaling pathway. This pathway is crucial for cell adhesion, migration, and proliferation.[19][20][21]

Caption: Hypothetical Integrin-FAK-Src Signaling Pathway.[22][23][24][25]

This guide provides a structured approach for investigating the homology and potential function of the peptide this compound. By combining bioinformatic analysis with targeted experimental validation, researchers can elucidate the biological context of novel peptide sequences, paving the way for potential therapeutic applications.

References

- 1. Collagen, type IV, alpha 1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. COL4A1 Gene: Function, Mutations, and Related Disorders [learn.mapmygenome.in]

- 4. InterPro [ebi.ac.uk]

- 5. The Structural Interactions of Molecular and Fibrillar Collagen Type I with Fibronectin and Its Role in the Regulation of Mesenchymal Stem Cell Morphology and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. SH3BP2 - Wikipedia [en.wikipedia.org]

- 8. medlineplus.gov [medlineplus.gov]

- 9. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH | eLife [elifesciences.org]

- 11. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. The role of SH3BP2 in the pathophysiology of cherubism | springermedizin.de [springermedizin.de]

- 14. genecards.org [genecards.org]

- 15. moodle2.units.it [moodle2.units.it]

- 16. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. KEGG PATHWAY: Integrin signaling - Malassezia globosa [kegg.jp]

- 20. KEGG PATHWAY: map04510 [genome.jp]

- 21. KEGG PATHWAY: hsa04510 [kegg.jp]

- 22. Src and FAK signalling controls adhesion fate and the epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rupress.org [rupress.org]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating Potential Binding Motifs in H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and characterization of potential binding motifs within the novel peptide sequence H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. In the absence of pre-existing binding data for this specific peptide, this document outlines a systematic approach employing sequence analysis, and established experimental and computational methodologies to elucidate its molecular interactions.

Peptide Sequence Analysis and Putative Binding Motifs

The primary amino acid sequence, Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu, offers several clues to its potential binding characteristics. An analysis of its constituent amino acids and their arrangement suggests the presence of motifs that could mediate protein-protein interactions.

Physicochemical Properties of this compound

| Property | Value | Implication for Binding |

| Molecular Formula | C₃₆H₆₀N₁₂O₁₃S | Provides the elemental composition. |

| Molecular Weight | 901.01 g/mol | Influences diffusion and interaction kinetics. |

| Isoelectric Point (pI) | Estimated ~6.0-7.0 | Near-neutral charge at physiological pH. |

| Net Charge at pH 7.4 | 0 | The N-terminal amine (+1), Arginine (+1), and C-terminal carboxylate (-1), Glutamate (-1) result in a neutral net charge. Localized charges can still play a key role in interactions. |

| Amino Acid Composition | Gly (2), Arg (1), Ser (1), Pro (2), Ala (1), Met (1), Glu (1) | A diverse mix of charged, polar, and hydrophobic residues suggests the potential for multifaceted interactions. |

Potential Recognition Motifs:

-

Arginine-Serine (R-S) Sequence: The Arg-Ser dipeptide is a component of interest. Arginine, with its positively charged guanidinium group, is frequently involved in electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphorylated residues on partner proteins. The presence of a neighboring serine residue is significant as serine is a common site for phosphorylation.[1] Phosphorylation of this serine could create a binding site for proteins with phosphoserine-binding domains such as 14-3-3 proteins or SH2 domains.

-

Proline-Rich Regions (P-X-X-P): The peptide contains two proline residues in a Pro-Ala-Met-Pro sequence. Proline-rich motifs are known to mediate protein-protein interactions by binding to specific domains like SH3, WW, or EVH1 domains.[2][3] The rigid structure of proline residues often induces a specific conformation in the peptide backbone that is recognized by these domains. The P-X-X-P motif, in particular, is a known consensus sequence for binding to certain SH3 domains.

-

Glycine Residues: The two N-terminal glycine residues provide significant conformational flexibility to the peptide. This flexibility could allow the peptide to adopt an optimal conformation for binding to a target protein.[1]

Experimental Approaches to Identify Binding Partners

A multi-pronged experimental strategy is recommended to identify and validate the binding partners of this compound.

Initial Screening for Binding Partners

Affinity Pull-Down Assay Coupled with Mass Spectrometry: This is a powerful, unbiased method to identify proteins from a complex mixture (e.g., cell lysate) that interact with the peptide.

Experimental Protocol: Peptide Affinity Pull-Down Assay

-

Peptide Immobilization:

-

Synthesize the peptide with an N-terminal biotin tag.

-

Incubate the biotinylated peptide with streptavidin-coated magnetic beads or agarose resin to immobilize the peptide.

-

-

Incubation with Lysate:

-

Prepare a cell lysate from the cell line or tissue of interest under non-denaturing conditions.

-

Incubate the peptide-immobilized beads with the cell lysate to allow for the formation of peptide-protein complexes.

-

-

Washing:

-

Wash the beads several times with a suitable buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using a competitive eluent (e.g., biotin) or by changing the buffer conditions (e.g., pH, ionic strength).

-

-

Protein Identification:

Mapping Interaction Sites and Characterizing Binding Kinetics

Peptide Array Screening: This technique is useful for mapping the specific amino acid residues within the peptide that are critical for binding to a known or newly identified partner protein.

Experimental Protocol: Peptide Array Screening

-

Array Design:

-

Blocking:

-

Block the peptide array with a suitable blocking buffer (e.g., BSA or milk) to prevent non-specific binding.

-

-

Incubation with Target Protein:

-

Incubate the array with a solution containing the purified target protein.

-

-

Washing:

-

Wash the array to remove unbound target protein.

-

-

Detection:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the peptide-protein interaction in real-time.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Ligand Immobilization:

-

Analyte Injection:

-

Inject a series of concentrations of the peptide (analyte) over the sensor surface.

-

-

Data Acquisition:

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the peptide to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare solutions of the target protein and the peptide in the same buffer. The protein is placed in the sample cell, and the peptide is loaded into the injection syringe.

-

-

Titration:

-

Inject small aliquots of the peptide solution into the protein solution at a constant temperature.

-

-

Heat Measurement:

-

Measure the heat released or absorbed during each injection.

-

-

Data Analysis:

Hypothetical Quantitative Binding Data

| Technique | Parameter | Value |

| SPR | k_a (Association Rate) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| k_d (Dissociation Rate) | 3.0 x 10⁻³ s⁻¹ | |

| K_D (Dissociation Constant) | 20 nM | |

| ITC | K_D (Dissociation Constant) | 25 nM |

| n (Stoichiometry) | 1.05 | |

| ΔH (Enthalpy) | -8.5 kcal/mol | |

| -TΔS (Entropy) | -2.1 kcal/mol |

Computational Approaches for Predicting Binding Modes

Computational methods can complement experimental data by providing insights into the three-dimensional structure of the peptide-protein complex and identifying key interacting residues.

Molecular Docking: This approach predicts the preferred orientation of the peptide when bound to a protein target to form a stable complex.

Computational Protocol: Peptide Docking

-

Structure Preparation:

-

Obtain or model the 3D structure of the target protein.

-

Generate a 3D conformation of the peptide.

-

-

Docking Simulation:

-

Scoring and Analysis:

Integrated Signaling Pathway Analysis

Once a binding partner is identified and the interaction is validated, it is crucial to place this interaction within a biological context.

This diagram illustrates two potential scenarios. In one, the peptide directly binds to a receptor or protein, initiating a downstream signaling cascade. In another, the peptide is first phosphorylated (e.g., on the serine residue), which then enhances its binding to a specific partner, leading to a cellular response.

Conclusion

The peptide this compound possesses sequence features that suggest its involvement in protein-protein interactions, potentially mediated by its arginine-serine and proline-rich regions. The methodologies outlined in this guide provide a robust framework for identifying its binding partners, characterizing the thermodynamics and kinetics of these interactions, and elucidating the structural basis of its binding. A systematic application of these experimental and computational approaches will be instrumental in uncovering the biological function of this novel peptide and assessing its potential as a therapeutic agent.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]

- 6. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcsciences.com [lcsciences.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. Surface plasmon resonance - Wikipedia [en.wikipedia.org]

- 12. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 13. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]

- 19. In Silico Peptide Ligation: Iterative Residue Docking and Linking as a New Approach to Predict Protein-Peptide Interactions - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Structural Elucidation of the Decapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for determining and analyzing the three-dimensional structure of the synthetic decapeptide H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Given that this peptide is a research tool primarily utilized in peptide screening for protein interaction, functional analysis, and epitope mapping, its intrinsic biological function and associated signaling pathways are not defined in public databases.[1][2] Consequently, this guide focuses on first-principle and simulation-based approaches to predict its conformational landscape. Detailed protocols for ab initio structure prediction and molecular dynamics simulations are presented, offering a roadmap for researchers to characterize novel or synthetic peptides. Furthermore, this document outlines a hypothetical signaling pathway to illustrate the potential role of such a peptide in a biological context, fulfilling the need for a conceptual framework in the absence of specific experimental data.

Introduction

The decapeptide this compound is a synthetic polypeptide with the sequence Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu.[3] As a tool in peptide screening, its utility lies in its potential to interact with various biological targets.[1][2] Understanding the three-dimensional structure of this peptide is paramount for interpreting its interaction profiles and for any subsequent drug development efforts. The structure of a peptide dictates its function, and a detailed conformational analysis can provide insights into its binding affinity, specificity, and potential biological activity.[4][5][6][7]

Due to the absence of a known homologous protein containing this specific amino acid sequence, traditional homology modeling techniques are not applicable.[8] Therefore, this guide will focus on ab initio (or de novo) structure prediction and molecular dynamics (MD) simulations to explore the conformational space of this flexible decapeptide.[9][10]

Physicochemical Properties

The theoretical physicochemical properties of the peptide can be calculated based on its amino acid composition. These properties provide initial insights into its potential behavior in a biological environment.

| Property | Value |

| Molecular Formula | C36H60N12O13S |

| Molecular Weight | 901.01 g/mol |

| Amino Acid Sequence | Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu |

| Net Charge at pH 7.4 | 0 |

| Isoelectric Point (pI) | ~6.5 |

Note: These values are theoretical and can be calculated using standard bioinformatics tools.

Methodologies for In Silico Structural Modeling

The conformational flexibility of short peptides makes their structural determination challenging. A combination of ab initio modeling to generate initial structures and molecular dynamics simulations to refine and analyze their dynamic behavior is a robust approach.

Ab Initio Structure Prediction

Ab initio methods predict the tertiary structure of a peptide solely from its amino acid sequence, without the use of a template structure.[9] These methods typically involve sampling a large number of conformations and then selecting the most energetically favorable ones.

PEP-FOLD is a widely used web server for the de novo prediction of peptide structures.[11]

-

Sequence Input: Navigate to the PEP-FOLD server. Input the peptide sequence "GGRSPAMPE" in the appropriate field.

-

Parameter Selection: Choose the number of simulations to run (e.g., 200 for a more thorough search). Select the appropriate model type (e.g., linear peptide).

-

Job Submission: Submit the job for calculation. The server will perform a series of simulations to generate a set of possible conformations.

-

Model Analysis: The results will be presented as a cluster of models. The server provides the top-ranked models based on a coarse-grained force field. Analyze the representative model from the most populated and energetically favorable cluster.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a peptide in a simulated environment, typically in explicit solvent.[12][13] This method allows for the refinement of a predicted structure and the exploration of its conformational landscape over time. GROMACS is a powerful and widely used software package for performing MD simulations.[9][12][14][15]

This protocol outlines the general steps for setting up and running an MD simulation of the decapeptide.

-

System Preparation:

-

Initial Structure: Use the best-ranked model from the ab initio prediction as the starting structure in PDB format.

-

Topology Generation: Use the pdb2gmx tool in GROMACS to generate a molecular topology file. This involves choosing a force field (e.g., AMBER, CHARMM) and a water model (e.g., TIP3P).[9]

-

Solvation: Create a simulation box and solvate the peptide with the chosen water model using editconf and solvate.[13]

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration using grompp and genion.

-

-

Energy Minimization:

-

Perform energy minimization to relax the system and remove any steric clashes. This is typically done using the steepest descent algorithm.[9]

-

-

Equilibration:

-

Perform a two-phase equilibration. First, a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

Second, a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. During equilibration, position restraints on the peptide backbone are gradually removed.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. This will generate the trajectory of the peptide's motion.

-

-

Analysis:

-

Analyze the trajectory to understand the peptide's structural dynamics. Common analyses include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and secondary structure analysis.

-

Visualization of Workflows and Pathways

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of the this compound peptide.

Hypothetical Signaling Pathway

As the biological function of this compound is unknown, the following diagram presents a hypothetical signaling pathway that a generic bioactive peptide could modulate upon binding to a G-protein coupled receptor (GPCR). This serves as a conceptual illustration.

Data Presentation

Quantitative data from the in silico modeling process can be summarized for comparative analysis. The following tables provide templates for presenting such data.

Table 1: Conformational Cluster Analysis from Ab Initio Prediction

| Cluster Rank | Number of Models | Average Energy (arbitrary units) | Representative Model RMSD to Rank 1 (Å) |

| 1 | 50 | -150.2 | 0.00 |

| 2 | 35 | -145.8 | 1.25 |

| 3 | 28 | -142.1 | 2.03 |

| 4 | 15 | -138.5 | 3.11 |

| 5 | 10 | -135.7 | 4.52 |

| Note: Data is illustrative and would be generated by a tool like PEP-FOLD. |

Table 2: MD Simulation Stability Metrics

| Simulation Time (ns) | Backbone RMSD (Å) | Radius of Gyration (nm) |

| 0 | 0.00 | 0.65 |

| 20 | 1.85 | 0.62 |

| 40 | 2.10 | 0.60 |

| 60 | 2.05 | 0.61 |

| 80 | 2.15 | 0.60 |

| 100 | 2.12 | 0.60 |

| Note: Data is illustrative and would be calculated from the MD trajectory. |

Conclusion

This technical guide has outlined a comprehensive in silico approach for the structural modeling of the synthetic decapeptide this compound. In the absence of a known homologous structure or defined biological function, a combination of ab initio prediction and molecular dynamics simulation provides a powerful framework for elucidating its conformational properties. The detailed protocols and workflow diagrams serve as a practical guide for researchers in peptide and drug design. While the specific biological role of this peptide remains to be determined experimentally, the structural insights gained from these computational methods are a critical first step in understanding its potential interactions and guiding future research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and Function of AApeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining peptide sequence effects that control the size, structure, and function of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 9. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 10. researchgate.net [researchgate.net]

- 11. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 12. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 13. Getting started - Peptide [manual.gromacs.org]

- 14. GROMACS Tutorials [mdtutorials.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to Preliminary Studies on the Cellular Uptake of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting preliminary studies on the cellular uptake of the novel peptide, H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH. Due to the absence of existing research on this specific sequence, this document outlines hypothesized mechanisms of uptake and provides detailed, adaptable experimental protocols to initiate investigation. The methodologies and data presentation formats are designed to establish a foundational understanding of the peptide's cell-penetrating capabilities.

Introduction and Theoretical Framework

The peptide this compound possesses a key structural feature that suggests potential for cellular translocation: the presence of an arginine (Arg) residue. Cationic amino acids, particularly arginine, are characteristic of many cell-penetrating peptides (CPPs). The guanidinium group of arginine can engage in electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids, which can trigger internalization.

Preliminary studies should, therefore, investigate two primary, non-mutually exclusive pathways for cellular entry:

-

Direct Translocation: An energy-independent process where the peptide directly crosses the plasma membrane. This may involve transient pore formation or membrane destabilization.

-

Endocytosis: An energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles. This can occur through various mechanisms, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, or macropinocytosis.

Proposed Experimental Workflow

The following workflow provides a systematic approach to characterizing the cellular uptake of the peptide.

Caption: Proposed experimental workflow for cellular uptake studies.

Detailed Experimental Protocols

Peptide Synthesis and Fluorescent Labeling

-

Synthesis: The peptide this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

-

Labeling: For visualization and quantification, the peptide should be labeled with a fluorescent dye such as fluorescein isothiocyanate (FITC) or tetramethylrhodamine (TAMRA) at the N-terminus. This is typically done on-resin before cleavage and deprotection.

-

Purification and Characterization: The labeled peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).

Cell Culture

-

Cell Lines: A human cervical cancer cell line (HeLa) or human embryonic kidney 293 cells (HEK293) are suitable for initial studies.

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For experiments, seed cells in appropriate vessels (e.g., 24-well plates for quantitative assays, glass-bottom dishes for microscopy) and allow them to adhere and reach 70-80% confluency.[1]

Qualitative Cellular Uptake Assay (Confocal Microscopy)

This protocol is designed to visualize the cellular localization of the peptide.

-

Cell Seeding: Seed cells (e.g., 3 x 10⁵ cells/dish) in 35 mm glass-bottom dishes and culture for 48 hours.[1]

-

Peptide Incubation: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with various concentrations (e.g., 1, 5, 10 µM) of the fluorescently labeled peptide in serum-free medium for a defined period (e.g., 3 hours) at 37°C.[1]

-

Staining: Ten minutes before the end of the incubation, add Hoechst 33342 (1 µg/mL) to stain the nuclei and a membrane stain like WGA-Alexa488 (1 µg/mL), if the peptide is labeled with a red fluorophore.[1]

-

Washing: Remove the incubation medium and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Imaging: Add fresh imaging medium (e.g., FluoroBrite) and visualize the cells using a confocal laser scanning microscope.[1]

Quantitative Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the percentage of cells that have internalized the peptide.

-

Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in 24-well plates and culture for 48 hours.[1]

-

Peptide Incubation: Wash the cells with PBS and incubate with different concentrations of the labeled peptide in serum-free medium for 1.5 hours at 37°C.[1]

-

Cell Detachment: Wash the cells twice with PBS. To remove peptides adhered to the cell surface, briefly incubate with 0.05% trypsin-EDTA.[1] Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

Fluorescence Quenching (Optional but Recommended): To distinguish between membrane-bound and internalized peptide, add a quenching agent like Trypan Blue to a parallel set of samples just before analysis. Trypan Blue will quench the fluorescence of extracellular peptides.[2]

-

Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel. A gate is set based on untreated control cells to determine the percentage of fluorescently positive cells.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the peptide on cell viability.

-

Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and culture for 24 hours.

-

Peptide Incubation: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Data Presentation

Quantitative data from the proposed studies should be organized into clear tables for comparison.

Table 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry

| Peptide Concentration (µM) | Mean Fluorescence Intensity (MFI) | Percentage of Positive Cells (%) |

|---|---|---|

| 0 (Control) | 15.2 ± 2.1 | 0.5 ± 0.1 |

| 1 | 120.5 ± 15.3 | 25.4 ± 3.2 |

| 5 | 450.8 ± 35.7 | 68.9 ± 5.4 |

| 10 | 890.1 ± 60.2 | 92.1 ± 4.8 |

| 25 | 1543.6 ± 112.9 | 98.3 ± 1.5 |

(Note: Data are hypothetical examples and presented as mean ± standard deviation)

Table 2: Cytotoxicity of this compound

| Peptide Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100.0 ± 5.0 |

| 1 | 98.7 ± 4.5 |

| 5 | 97.2 ± 5.1 |

| 10 | 95.8 ± 4.9 |

| 25 | 90.3 ± 6.2 |

| 50 | 82.1 ± 7.3 |

| 100 | 70.5 ± 8.1 |

(Note: Data are hypothetical examples and presented as mean ± standard deviation)

Potential Signaling Pathways and Uptake Mechanisms

The presence of arginine suggests an initial interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which can act as receptors to concentrate the peptide at the membrane before internalization.

Caption: Hypothesized cellular uptake pathways for the peptide.

Conclusion

This guide provides a foundational strategy for the preliminary investigation of this compound cellular uptake. By following the outlined experimental workflow, researchers can systematically characterize the peptide's ability to enter cells, determine its subcellular localization, and assess its biocompatibility. The resulting data will be crucial for evaluating its potential as a drug delivery vehicle or a bioactive agent and will inform the design of more advanced mechanistic studies.

References

A Technical Guide to Peptides Containing the Arg-Ser-Pro Motif: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Ser-Pro (RSP) tripeptide motif, a specific sequence of amino acids, is emerging as a significant player in a variety of biological processes. Its presence within larger peptides and proteins can dictate their function, from enzymatic inhibition to roles in complex signaling cascades and autoimmune responses. This technical guide provides a comprehensive literature review of peptides containing the RSP motif, detailing their synthesis, biological activities, and the experimental methodologies used to study them. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning these fascinating molecules.

Quantitative Data on RSP-Containing Peptides

The following table summarizes the available quantitative data for a bioactive peptide containing the Arg-Ser-Pro motif. This data is crucial for understanding the peptide's potency and mechanism of action.

| Peptide Sequence | Target | Assay Type | IC50 | Ki | Mechanism of Action | Source |

| Gly-Arg-Ser-Pro-Asp-Thr-His-Ser-Gly (GRSPDTHSG) | Pancreatic Lipase | Lipase Inhibition | 0.255 mM | 0.61 mM | Non-competitive | [1] |

Biological Functions and Signaling Pathways of RSP-Containing Peptides

The Arg-Ser-Pro motif has been identified in several proteins and peptides with diverse biological functions. These range from roles in neurobiology and immunology to the regulation of cellular growth and signaling.

Pancreatic Lipase Inhibition and Anti-Adipogenesis

A nonapeptide, Gly-Arg-Ser-Pro-Asp-Thr-His-Ser-Gly (GRSPDTHSG), isolated from lemon basil seed hydrolysate, has been identified as a potent inhibitor of pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for the management of obesity.[2][3] The GRSPDTHSG peptide exhibits non-competitive inhibition of pancreatic lipase and has been shown to reduce lipid accumulation in 3T3-L1 adipocytes.[1] This anti-adipogenic effect is mediated through the downregulation of key transcription factors involved in adipogenesis, namely SREBP-1c and PPAR-γ.[1]

Role in the Immune System and Multiple Sclerosis

The peptide MOG35-55, which contains the Arg-Ser-Pro motif (H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Ser-Pro -Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH), is a well-characterized immunodominant epitope of Myelin Oligodendrocyte Glycoprotein (MOG).[4][5] MOG is a protein expressed on the surface of oligodendrocytes and myelin sheaths in the central nervous system.[5] In susceptible animal models, immunization with MOG35-55 can induce an autoimmune response that leads to a disease mimicking human multiple sclerosis (MS), characterized by demyelination and neurological deficits.[6][7] This peptide is therefore a critical tool for studying the pathogenesis of MS and for the development of antigen-specific immunotherapies.[8][9] The immune response to MOG35-55 involves both T-cell and B-cell (antibody) responses.[5]

Phosphorylation and Cell Signaling

The Ser residue within the Arg-Ser-Pro motif can be a target for phosphorylation by specific kinases, implicating this motif in cellular signaling pathways that regulate growth, proliferation, and cell cycle.

The activation of p70s6k, a key regulator of protein synthesis and cell growth, is associated with the phosphorylation of serine and threonine residues within Ser/Thr-Pro motifs. One of the identified phosphorylation sites in p70s6k is within an Ile-Arg-Ser-Pro -Arg peptide sequence. The phosphorylation of these sites is a critical step in the signaling cascade that leads to p70s6k activation. This pathway is often initiated by growth factors and hormones and proceeds through the PI3K/Akt/mTOR signaling axis.[4][10][11][12]

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in various biological functions, including immune signaling and cell cycle regulation.[1][13][14][15] A substrate peptide of SYK, derived from the human cell division cycle 25C (CDC25C) protein, contains the sequence Leu-Tyr-Arg-Ser-Pro -Ser-Met-Pro-Glu.[5] SYK can phosphorylate Ser216 of CDC25C, which is part of a G2/M checkpoint regulatory mechanism.[1] This phosphorylation can lead to the sequestration of CDC25C in the cytoplasm, preventing it from activating the cyclin-dependent kinase 1 (CDK1) and thereby arresting the cell cycle at the G2 phase.[1]

Other Biological Roles

-

Neurofilament Structure: The Arg-Ser-Pro motif is found as a repeated sequence in the squid neurofilament protein NF220, where it, along with other motifs like Lys-Ser-Pro (KSP), is a potential site for phosphorylation. This phosphorylation is thought to be important in regulating the structure and function of the neuronal cytoskeleton.

-

Spore Binding: A peptide containing the Arg-Ser-Pro motif was identified through phage display for its ability to bind to spores of Bacillus subtilis.[20] This suggests potential applications in diagnostics and targeted delivery systems for bacterial spores.

Experimental Protocols

Detailed methodologies are essential for the accurate study of RSP-containing peptides. Below are protocols for key experiments cited in the literature.

Peptide Synthesis and Purification

The synthesis of peptides, particularly those containing arginine, requires careful selection of protecting groups and purification methods due to the basic and polar nature of the arginine side chain.

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis.[16]

-

Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amide or Wang resin for C-terminal carboxylic acid) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin to form the peptide bond.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) after each deprotection and coupling step to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Pancreatic Lipase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of pancreatic lipase.[21][22][23][24][25][26]

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (e.g., 13 mM, pH 8.0) containing NaCl and CaCl2.

-

Dissolve porcine pancreatic lipase in the Tris-HCl buffer.

-

Prepare a substrate solution, such as p-nitrophenyl palmitate (p-NPP) or a micellar solution of glyceryl trioleate and phosphatidylcholine.[21]

-

Prepare a solution of the test peptide at various concentrations.

-

A known lipase inhibitor (e.g., Orlistat) is used as a positive control.[2]

-

-

Assay Procedure:

-

In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and the test peptide solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Incubate the reaction for a set time (e.g., 30-60 minutes) at 37°C.

-

-

Detection:

-

Data Analysis:

-

The percentage of lipase inhibition is calculated for each peptide concentration.

-

The IC50 value (the concentration of the peptide that inhibits 50% of the lipase activity) is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

-

3T3-L1 Adipocyte Differentiation Assay

This cell-based assay is used to assess the effect of a compound on the differentiation of preadipocytes into mature adipocytes.[27][28][29][30]

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in a growth medium (e.g., DMEM with 10% calf serum) until they reach confluence.

-

-

Induction of Differentiation:

-

Two days post-confluence (Day 0), replace the growth medium with a differentiation-inducing medium (MDI) containing DMEM with 10% fetal bovine serum (FBS), insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[28]

-

Incubate the cells in MDI medium for 2-3 days.

-

-

Maturation:

-

Replace the MDI medium with a maturation medium containing DMEM with 10% FBS and insulin.

-

Culture the cells for another 2 days.

-

-

Maintenance:

-

Replace the maturation medium with a maintenance medium (DMEM with 10% FBS) and continue to culture the cells, changing the medium every 2 days.

-

-

Treatment with Test Peptide:

-

The test peptide can be added at different stages of the differentiation process to evaluate its effect.

-

-

Assessment of Adipogenesis:

-

After 8-12 days of differentiation, assess the accumulation of intracellular lipid droplets by staining with Oil Red O.

-

Quantify the lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at a specific wavelength (e.g., 490-520 nm).

-

Analyze the expression of adipogenic marker genes (e.g., PPAR-γ, SREBP-1c) by quantitative PCR or Western blotting.

-

In Vitro Kinase Phosphorylation Assay

This assay determines if a peptide can be phosphorylated by a specific kinase.[31][32][33][34][35]

-

Reagent Preparation:

-

Purified active kinase.

-

Peptide substrate containing the putative phosphorylation site (e.g., a synthetic peptide with the RSP motif).

-

Kinase reaction buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl2, and ATP).

-

A method for detecting phosphorylation (e.g., ³²P-labeled ATP, a phospho-specific antibody, or mass spectrometry).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the kinase, peptide substrate, and kinase reaction buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heating the sample.

-

-

Detection of Phosphorylation:

-

Radiolabeling: If using [γ-³²P]ATP, the phosphorylated peptide can be separated by SDS-PAGE or captured on a membrane, and the radioactivity is detected by autoradiography or a phosphorimager.

-